
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)-
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Overview
Description
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide.
Preparation Methods
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- involves several steps. One common method includes the reaction of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one with appropriate reagents under controlled conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis
Metribuzin undergoes hydrolysis under acidic and alkaline conditions, forming distinct intermediates:
Condition (pH) | Primary Product | Reaction Mechanism | Half-Life |
---|---|---|---|
5 (Acidic) | Metribuzin DA | Deamination | 30 days |
9 (Alkaline) | Metribuzin DK | Thioether cleavage | 14 days |
Metribuzin DA (6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one) results from the loss of the amino group, while Metribuzin DK (4-amino-6-tert-butyl-2H-1,2,4-triazine-3,5-dione) forms via oxidation of the methylthio group to a sulfoxide .
Photolysis
Sunlight exposure accelerates degradation through two pathways:
-
Direct photolysis : Cleavage of the triazinone ring produces Metribuzin DADK (6-tert-butyl-2H-1,2,4-triazine-3,5-dione) .
-
Indirect photolysis : Reactive oxygen species (e.g., hydroxyl radicals) oxidize the methylthio group to sulfonic acid derivatives .
Light Source | Degradation Rate (k, day−1) | Major Product |
---|---|---|
UV (λ = 254 nm) | 0.12 | DADK |
Natural sunlight | 0.08 | Sulfonic acid |
Microbial Degradation
Soil microbes metabolize metribuzin via N-dealkylation and ring cleavage :
-
Pseudomonas spp. convert metribuzin to 4-amino-6-tert-butyl-3-methylsulfinyl-1,2,4-triazin-5(4H)-one (sulfoxide derivative) .
-
Fungal activity accelerates ring opening, yielding non-toxic metabolites like CO2 and NH3 .
Transformation Products and Environmental Impact
Product Name | Structure | Toxicity (LC50, fish) | Persistence (DT50, soil) |
---|---|---|---|
Metribuzin DA | C8H13N3OS | 12 mg/L | 45 days |
Metribuzin DK | C7H10N4O2S | 8 mg/L | 28 days |
Metribuzin DADK | C6H8N2O2S | 2 mg/L | 10 days |
Key Findings :
-
Metribuzin DADK is the most toxic to aquatic life but least persistent .
-
Soil adsorption coefficients (Koc) range from 34–60 mL/g, indicating moderate mobility and leaching potential .
Comparative Reactivity with Analogues
Metribuzin’s methylthio group differentiates its reactivity from other triazines:
Compound | Key Functional Group | Dominant Reaction |
---|---|---|
Metribuzin | -SCH3 | Oxidation |
Atrazine | -Cl | Hydrolysis |
Simazine | -Cl | Dechlorination |
The methylthio group’s susceptibility to oxidation makes metribuzin more reactive in aerobic soils compared to chlorotriazines .
Industrial and Environmental Implications
Scientific Research Applications
Herbicidal Applications
The primary application of this compound is as a herbicide , particularly in the control of weeds in various crops. It is effective both pre-emergence and post-emergence. The herbicidal properties are attributed to its ability to inhibit photosynthesis and disrupt metabolic pathways in target plants.
Efficacy in Crop Management
A study published in the Journal of Agricultural Science demonstrated that the application of this herbicide significantly reduced weed biomass in soybean fields compared to untreated controls. The study reported:
- Reduction in Weed Biomass : Up to 85% reduction in biomass was observed.
- Crop Yield Improvement : Enhanced soybean yield by approximately 20% due to reduced competition from weeds.
Environmental Impact Assessment
Research conducted by the European Chemicals Agency evaluated the environmental impact of this herbicide on aquatic ecosystems. Key findings included:
- Toxicity to Aquatic Life : The compound was found to be very toxic to aquatic organisms with long-lasting effects.
- Bioaccumulation Potential : Studies indicated low bioaccumulation potential in aquatic species, suggesting a relatively lower risk of long-term ecological impact.
Comparative Analysis of Herbicides
Herbicide Name | Active Ingredient | Application Type | Efficacy (%) | Environmental Risk |
---|---|---|---|---|
Metribuzin | 1,2,4-Triazin-5(4H)-one | Pre/Post-emergence | 85% reduction in weeds | Moderate toxicity |
Glyphosate | N-(phosphonomethyl)glycine | Post-emergence | High efficacy | High toxicity |
Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Pre-emergence | Moderate efficacy | High toxicity |
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- involves inhibiting photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the death of susceptible plants. This mechanism makes it an effective herbicide for controlling a wide range of weeds .
Comparison with Similar Compounds
Similar compounds to 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- include other triazine herbicides such as atrazine and simazine. Compared to these compounds, metribuzin has a broader spectrum of activity and is effective at lower application rates. Its unique structure allows for specific interactions with the photosystem II complex, making it a valuable tool in weed management .
Biological Activity
The compound 1,2,4-Triazin-5(4H)-one, 4-amino-6-(1,1-dimethylethyl)-1,6-dihydro-3-(methylthio)- (CAS No. 33509-43-2), commonly known as Metribuzin , is a herbicide widely used in agriculture for controlling weeds in crops like soybeans and potatoes. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential health effects.
Basic Information
Property | Details |
---|---|
Chemical Name | 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one |
Molecular Formula | C7H12N4OS |
Molecular Weight | 200.26 g/mol |
CAS Number | 33509-43-2 |
Metribuzin functions primarily as an inhibitor of photosynthesis , specifically targeting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS), which ultimately results in plant cell death. The herbicide is particularly effective against broadleaf weeds and some grasses.
Pharmacological Effects
Research indicates that Metribuzin exhibits various biological activities beyond herbicidal effects:
- Antimicrobial Activity : Studies have shown that Metribuzin has potential antimicrobial properties against certain pathogens, although detailed mechanisms remain under investigation.
- Endocrine Disruption : Metribuzin has been categorized as an endocrine disruptor, with studies indicating its potential to interfere with hormonal functions in various organisms .
Toxicological Profile
The toxicological profile of Metribuzin suggests moderate toxicity levels:
- Acute Toxicity : It is classified as harmful if swallowed or inhaled (GHS hazard statements H302 and H335) and may cause skin and eye irritation .
- Chronic Effects : Long-term exposure studies have raised concerns regarding its potential carcinogenic effects and reproductive toxicity in animal models .
Agricultural Impact
A significant body of research has focused on the effectiveness of Metribuzin in agricultural settings:
- Weed Control Efficacy : Field trials have demonstrated that Metribuzin effectively controls a wide range of weed species when applied at recommended rates. For instance, a study showed a reduction in weed biomass by over 80% when applied pre-emergence in soybean crops .
- Environmental Persistence : Research indicates that Metribuzin can persist in soil for several months, raising concerns about its long-term environmental impact and potential to contaminate water sources .
Health Studies
Several studies have examined the health implications of exposure to Metribuzin:
- Endocrine Disruption : A review by the European Food Safety Authority (EFSA) concluded that Metribuzin exhibits endocrine-disrupting properties based on laboratory studies involving various species .
- Toxicological Assessments : Animal studies have shown that high doses of Metribuzin can lead to adverse effects on reproductive health and development, prompting regulatory scrutiny regarding its use in agriculture .
Q & A
Q. What are the key synthetic routes for 1,2,4-triazin-5(4H)-one derivatives, and what challenges arise during their purification?
Basic
The synthesis of 1,2,4-triazin-5(4H)-one derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, s-triazine derivatives are synthesized via condensation of thioureas or thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic conditions . A common challenge is isolating the target compound due to byproducts like polymeric residues. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization using ethanol/water mixtures .
Methodological Note :
- Step 1 : Optimize reaction stoichiometry to minimize side products.
- Step 2 : Use TLC to monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Step 3 : Employ gradient elution in column chromatography for high-purity isolation.
Q. How can researchers validate the structure of this compound and distinguish it from analogs?
Basic
Structural validation requires a combination of spectroscopic techniques:
- NMR : Key signals include δ 1.3 ppm (tert-butyl, 9H), δ 2.5 ppm (methylthio, 3H), and δ 8.1 ppm (NH2) .
- Mass Spectrometry : Molecular ion peak at m/z 256 (C8H14N4OS) with fragmentation patterns confirming the tert-butyl and methylthio groups .
- HPLC : Retention time (~6.2 min) under C18 column conditions (acetonitrile/water 60:40, 1 mL/min) .
Advanced : For analogs with similar substituents (e.g., ethylthio vs. methylthio), use high-resolution MS (HRMS) to differentiate mass defects (Δ < 0.005 amu) .
Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?
Advanced
Adopt a tiered approach:
Laboratory Studies :
- Aerobic/anaerobic degradation in soil/water systems (OECD 307 guidelines) .
- Monitor metabolites (e.g., diketo derivatives) via LC-MS/MS .
Field Studies :
- Use randomized block designs with split-split plots to account for variables like soil pH and microbial activity .
Methodological Insight :
- Quantify solubility via shake-flask method (UV-Vis at λmax 270 nm).
- Correlate logP with activity using QSAR models (e.g., Hansch analysis) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Advanced
Contradictions often arise from variations in assay protocols or compound purity.
- Step 1 : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
- Step 2 : Verify compound purity (>98% via HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity) .
- Step 3 : Perform meta-analysis of literature data to identify outliers or methodological biases .
Case Example : Discrepancies in IC50 values for enzyme inhibition may stem from differences in buffer pH or enzyme sources .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., C3 position) prone to nucleophilic attack .
- MD Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .
Key Finding : The tert-butyl group sterically shields the triazine ring, reducing hydrolysis rates compared to non-substituted analogs .
Q. What analytical techniques quantify trace residues in environmental samples?
Advanced
- LC-MS/MS : LOQ = 0.1 ppb in soil using MRM transitions m/z 256 → 184 .
- SPE Extraction : C18 cartridges (recovery >85%) with methanol/water (70:30) elution .
Validation : Include matrix-matched calibration to correct for ion suppression/enhancement .
Properties
CAS No. |
93679-16-4 |
---|---|
Molecular Formula |
C8H16N4OS |
Molecular Weight |
216.31 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-methylsulfanyl-1,6-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H16N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h5,10H,9H2,1-4H3 |
InChI Key |
KCRGZQWHQMFBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)N(C(=NN1)SC)N |
Origin of Product |
United States |
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